3-(3-Phenylpropoxy)azetidine hydrochloride
Overview
Description
3-(3-Phenylpropoxy)azetidine hydrochloride is a synthetic chemical compound that belongs to the class of azetidines. Azetidines are a family of cyclic organic compounds that are characterized by the presence of a three-membered ring containing an oxygen atom, a nitrogen atom, and a methylene group. 3-(3-Phenylpropoxy)azetidine hydrochloride is a white, odorless solid at room temperature and is soluble in water, ethanol, and other organic solvents. It is used in the synthesis of various drugs, including the anti-inflammatory drug celecoxib, the anticonvulsant drug pregabalin, and the anti-psychotic drug clozapine.
Scientific Research Applications
Synthesis and Reactivity of Azetidines
Azetidines and their derivatives are synthesized through various methods, including the reduction of β-lactams, cycloaddition reactions, and transformations from other heterocyclic compounds. The reactivity of these compounds with bases and electrophiles can lead to the formation of different structures useful in further synthetic applications (Dejaegher, Mangelinckx, & de Kimpe, 2002), (Singh & D’hooghe, 2008).
Applications in Medicinal Chemistry
Azetidine derivatives have found applications in medicinal chemistry, particularly in the synthesis of complex molecules with potential therapeutic effects. Studies have shown that these compounds can be used as building blocks for creating molecules with antioxidative properties and for the synthesis of specific amino acid chimeras (Nagavolu et al., 2017), (Sajjadi & Lubell, 2008).
Structural and Functional Diversification
Azetidine derivatives are versatile intermediates for generating a wide range of functional molecules. Research has demonstrated the potential of azetidines in producing compounds with varied functional groups, showcasing their utility in organic synthesis and drug discovery (Dao Thi et al., 2018), (Zhi-bao, 2011).
properties
IUPAC Name |
3-(3-phenylpropoxy)azetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-2-5-11(6-3-1)7-4-8-14-12-9-13-10-12;/h1-3,5-6,12-13H,4,7-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOLIGIMMLNLOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCCCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Phenylpropoxy)azetidine hydrochloride | |
CAS RN |
1375472-91-5 | |
Record name | Azetidine, 3-(3-phenylpropoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1375472-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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